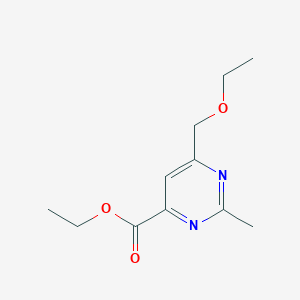

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate

CAS No.: 2098007-44-2

Cat. No.: VC3207845

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098007-44-2 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3 |

| Standard InChI Key | LNLOIUFQBUIPQV-UHFFFAOYSA-N |

| SMILES | CCOCC1=CC(=NC(=N1)C)C(=O)OCC |

| Canonical SMILES | CCOCC1=CC(=NC(=N1)C)C(=O)OCC |

Introduction

Chemical Properties and Structure

Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate belongs to the pyrimidine family, a class of heterocyclic organic compounds containing nitrogen. The compound is characterized by its unique combination of functional groups attached to the pyrimidine ring. Its molecular formula is C₁₁H₁₆N₂O₃ with a molecular weight of 224.26 g/mol . The compound features a 2-methylpyrimidine core structure with an ethoxymethyl group at position 6 and an ethyl carboxylate group at position 4.

The SMILES notation for this compound is CCOCc1cc(C(=O)OCC)nc(C)n1, which encodes its structural information in string format . The compound contains three oxygen atoms and two nitrogen atoms in its structure, making it potentially capable of forming hydrogen bonds as both donor and acceptor. The presence of the carboxylate group confers some degree of polarity to the molecule, while the ethoxymethyl and methyl groups provide hydrophobic characteristics, resulting in a compound with balanced hydrophilic and hydrophobic properties.

Structural Features

The compound's structure can be broken down into several key components:

-

Pyrimidine ring: The core heterocyclic structure with two nitrogen atoms

-

2-methyl substitution: A methyl group at position 2 of the pyrimidine ring

-

6-ethoxymethyl group: An ethoxy-substituted methyl group at position 6

-

4-ethyl carboxylate: An ethyl ester group at position 4

This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological activity. The table below summarizes the key structural elements:

| Structural Feature | Position | Description |

|---|---|---|

| Pyrimidine ring | Core | Six-membered heterocyclic ring with two nitrogen atoms |

| Methyl group | Position 2 | Provides hydrophobicity and affects electron distribution |

| Ethoxymethyl group | Position 6 | Provides moderate lipophilicity and potential hydrogen bonding |

| Ethyl carboxylate | Position 4 | Confers polarity and potential for hydrogen bonding/hydrolysis |

Related Compounds and Structural Analogs

Several structural analogs of Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate appear in the scientific literature, which may provide insights into the properties and potential applications of our compound of interest.

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

This compound (CAS: 857410-67-4) shares the core pyrimidine structure with a methyl group at position 6 and an ethyl carboxylate at position 4, but has an amino group at position 2 instead of a methyl group . The presence of the amino group would likely make this compound more polar and increase its hydrogen-bonding capability compared to our target compound.

5-ethoxymethyl-2-methylpyrimidin-4-ylamine

This related compound (CAS: 73-66-5) features the same 2-methyl and ethoxymethyl substituents but in different positions, with an amine group replacing the carboxylate . Its physical properties include a melting point of 88-90°C and solubility in chloroform and methanol. It is worth noting that this compound is listed as a thiamine impurity, suggesting potential connections to vitamin B1 chemistry.

Comparison Table of Related Compounds

Future Research Directions

Several promising research directions could be pursued to further understand and utilize Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure, such as varying the position and nature of substituents on the pyrimidine ring, could provide valuable insights into structure-activity relationships. This approach could help identify more potent or selective derivatives for specific applications.

Biological Activity Screening

Comprehensive screening of the compound against various biological targets, including enzymes, receptors, and microorganisms, could reveal unexpected bioactivities. The search results mention antioxidant activity studies for related compounds , suggesting this could be a promising area to explore.

Synthetic Methodology Development

Development of efficient and scalable synthetic routes to Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate and related derivatives would facilitate further research. The Biginelli reaction approach mentioned in the search results could serve as a starting point for methodology development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume